molecular formula C29H30FN3O4S B2906893 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689760-36-9

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2906893
CAS No.: 689760-36-9
M. Wt: 535.63
InChI Key: ZMMALHHBPNDCFU-UHFFFAOYSA-N
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Description

This compound is a dihydroquinazolin-4-one derivative characterized by a quinazolinone core substituted with a 3,4-dimethoxyphenethyl group at position 3, a 3-fluorobenzylthio group at position 2, and a morpholine moiety at position 6. The structural complexity of this compound suggests tailored interactions with biological targets, influenced by its electron-rich aromatic substituents (e.g., dimethoxy and fluorophenyl groups) and the morpholine’s polarity, which may enhance solubility .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O4S/c1-35-26-9-6-20(17-27(26)36-2)10-11-33-28(34)24-18-23(32-12-14-37-15-13-32)7-8-25(24)31-29(33)38-19-21-4-3-5-22(30)16-21/h3-9,16-18H,10-15,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMALHHBPNDCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.

    Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be attached through a Friedel-Crafts alkylation reaction, using a dimethoxyphenethyl halide and a Lewis acid catalyst.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by a fluorobenzylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, thiols, and other nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to partially or fully reduced derivatives.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

2.1.1. Quinazolinone Derivatives with Aromatic Substituents

  • Compound 4l (Molecules, 2014): A tetrahydroquinazolin-4-one with 4-methoxyphenyl and dimethylpropyl groups. Unlike the target compound, it lacks sulfur-based substituents (e.g., benzylthio) and instead features bulky bis(4-methoxyphenyl) groups.
  • SC-558 Analogs (Pharmaceuticals, 2012) : These 3,4-dihydroquinazolin-2-yl derivatives include sulfonamide groups. The target compound’s benzylthio group is less polar than sulfonamide, suggesting differences in binding affinity to targets like cyclooxygenase-2 (COX-2) .

Morpholine-Containing Analogues

  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine (Angene, 2021) : Shares a morpholine group but incorporates a chloro-fluorophenylamine substituent. The morpholine’s placement on a propoxy chain (vs. direct attachment in the target compound) may alter pharmacokinetics, such as metabolic stability .
Physicochemical and Pharmacological Properties
Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dihydroquinazolin-4-one 3,4-Dimethoxyphenethyl, 3-fluorobenzylthio, morpholine ~500 (estimated) High polarity (morpholine), moderate lipophilicity
Compound 4l Tetrahydroquinazolin-4-one Bis(4-methoxyphenyl), dimethylpropyl ~800 High lipophilicity, low aqueous solubility
SC-558 Analogs Dihydroquinazolin-2-yl Sulfonamide, halogenated aryl ~350–450 COX-2 inhibition, enhanced polarity
Quinazolinamine (Angene, 2021) Quinazolinamine Chloro-fluorophenyl, morpholinylpropoxy 446.9 EGFR inhibition, improved metabolic stability

Research Findings and Implications

  • Morpholine’s Role : The morpholine group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., Compound 4l), as seen in similar EGFR inhibitors .
  • Benzylthio vs. Sulfonamide : The 3-fluorobenzylthio group may confer milder electrophilic reactivity than sulfonamide-containing analogs, reducing off-target interactions .
  • Synergistic Effects : The combination of 3,4-dimethoxyphenyl (electron-donating) and 3-fluorophenyl (electron-withdrawing) groups could optimize π-π stacking and hydrogen bonding with biological targets .

Biological Activity

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C24H28FNO3S
  • Molecular Weight : 425.55 g/mol

The key functional groups present in the compound include:

  • A morpholine moiety, which is often associated with increased solubility and bioavailability.
  • A sulfanyl group that may contribute to its reactivity and biological interactions.
  • Two methoxy groups that can enhance lipophilicity and modulate biological activity.

Anticancer Properties

Research has highlighted the potential anticancer activity of similar quinazoline derivatives. For instance, compounds exhibiting structural similarities have shown cytotoxic effects against various cancer cell lines. A study involving related compounds demonstrated significant inhibition of cell proliferation in colon carcinoma (HCT-116) cells, suggesting that modifications in the quinazoline structure can lead to enhanced anticancer properties .

CompoundCell LineIC50 (μM)
Compound AHCT-11618.17
Compound BHCT-11630.14
Compound CHCT-11624.11

Antiviral Activity

Another area of interest is the antiviral potential of quinazoline derivatives. Some studies have explored their efficacy against viral infections by targeting specific viral proteins. The mechanism typically involves inhibition of viral replication through interference with the host cell machinery or direct interaction with viral components .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The presence of methoxy groups may confer antioxidant activity, which can play a role in reducing oxidative stress in cells.

Study on Anticancer Activity

A notable study investigated the anticancer effects of quinazoline derivatives on various cancer cell lines. The results indicated that modifications to the quinazoline core significantly influenced cytotoxicity:

  • Cell Viability Assays : The study utilized MTT assays to determine IC50 values across different concentrations.
  • Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased rates of apoptosis compared to controls.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Variations in substituents on the quinazoline ring have been correlated with alterations in potency against specific targets:

SubstituentEffect on Activity
MethoxyIncreased lipophilicity and bioactivity
SulfanylEnhanced reactivity towards biological targets
MorpholineImproved solubility and cellular uptake

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